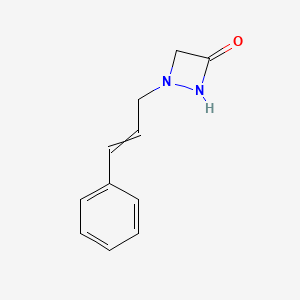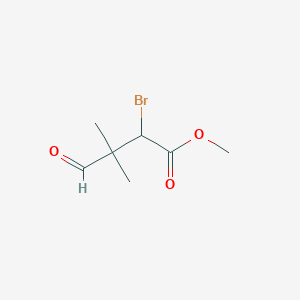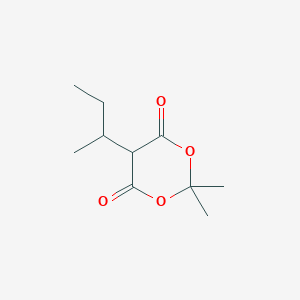
1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one is an organic compound that belongs to the class of diazetidines. This compound features a diazetidine ring, which is a four-membered ring containing two nitrogen atoms, and a phenylprop-2-en-1-yl group attached to it. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable diazetidine precursor with a phenylprop-2-en-1-yl halide under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the diazetidine nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
化学反応の分析
1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenylprop-2-en-1-yl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction usually targets the diazetidine ring, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazetidine nitrogen can be replaced by other nucleophiles such as halides, thiols, or amines. These reactions often require the presence of a suitable catalyst or base to facilitate the substitution process.
科学的研究の応用
1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological studies, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are studied to understand its potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other valuable chemicals. Its reactivity and versatility make it a useful component in various chemical manufacturing processes.
作用機序
The mechanism of action of 1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
類似化合物との比較
1-(3-Phenylprop-2-en-1-yl)-1,2-diazetidin-3-one can be compared with other similar compounds, such as:
1-(3-Phenylprop-2-en-1-yl)piperazine: This compound features a piperazine ring instead of a diazetidine ring. The presence of the piperazine ring can lead to different chemical reactivity and biological activity compared to the diazetidine analog.
1-(3-Phenylprop-2-en-1-yl)adamantane: This compound contains an adamantane core, which imparts unique steric and electronic properties. The adamantane core can influence the compound’s stability and reactivity in various chemical reactions.
The uniqueness of this compound lies in its diazetidine ring, which provides distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
79559-06-1 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
1-(3-phenylprop-2-enyl)diazetidin-3-one |
InChI |
InChI=1S/C11H12N2O/c14-11-9-13(12-11)8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,12,14) |
InChIキー |
DDTALTXIRWWECP-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NN1CC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)

![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)


![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)


![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)

